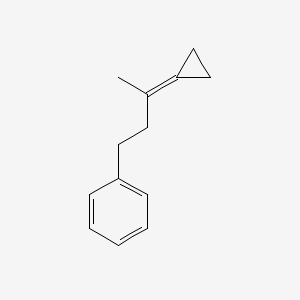![molecular formula C10H12N2O3 B14304182 1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one CAS No. 116545-09-6](/img/structure/B14304182.png)
1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a nitroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one typically involves the nitration of 1-[4-(Dimethylamino)phenyl]ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 1-[4-(Dimethylamino)phenyl]-2-aminoethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[4-(Dimethylamino)phenyl]-2-carboxyethan-1-one.
Aplicaciones Científicas De Investigación
1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-N,N-Dimethylaminoacetophenone: Similar structure but with different functional groups, leading to distinct chemical properties and applications.
Michler’s ketone: Contains two dimethylamino groups and is used in different industrial applications.
Uniqueness
1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one is unique due to the presence of both a dimethylamino group and a nitro group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
116545-09-6 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)phenyl]-2-nitroethanone |
InChI |
InChI=1S/C10H12N2O3/c1-11(2)9-5-3-8(4-6-9)10(13)7-12(14)15/h3-6H,7H2,1-2H3 |
Clave InChI |
SAWJZJOGWAQMFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
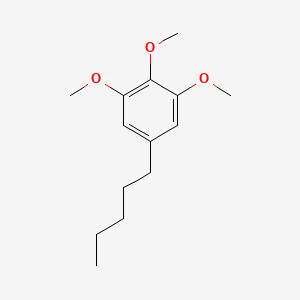
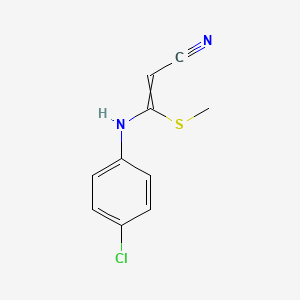

![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
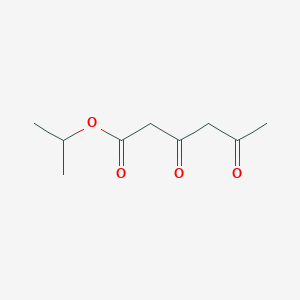
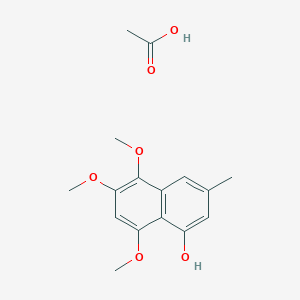
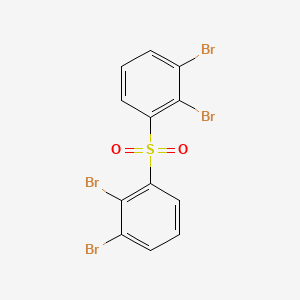
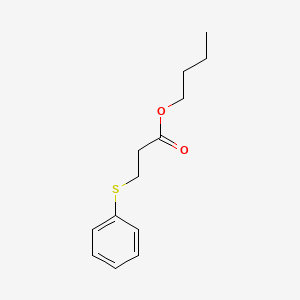
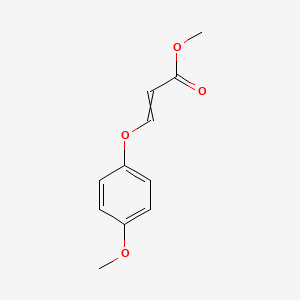
methanone](/img/structure/B14304178.png)

